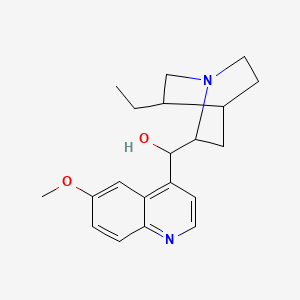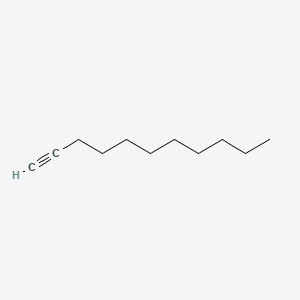
urocanic acid
概要
説明
Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an essential amino acid. The compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. Trans-urocanic acid is the more common form and is known for its role in absorbing ultraviolet radiation, thereby acting as a natural sunscreen .
準備方法
Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .
Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to this compound, which is then extracted and purified for various applications .
化学反応の分析
Types of Reactions: Urocanic acid undergoes several types of chemical reactions, including:
Isomerization: Exposure to ultraviolet radiation causes trans-urocanic acid to isomerize to cis-urocanic acid.
Oxidation: this compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction of this compound can yield various reduced imidazole derivatives.
Common Reagents and Conditions:
Isomerization: Ultraviolet radiation is the primary condition for the isomerization of trans-urocanic acid to cis-urocanic acid.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Isomerization: Cis-urocanic acid.
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazole derivatives.
科学的研究の応用
Urocanic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the photochemistry and photophysics of imidazole derivatives.
Biology: this compound plays a role in the skin’s defense mechanism against ultraviolet radiation.
作用機序
Urocanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet radiation, trans-urocanic acid is converted to cis-urocanic acid. Cis-urocanic acid has been shown to activate regulatory T cells, leading to immunosuppression. This mechanism is thought to protect the skin from ultraviolet-induced damage by modulating the immune response .
類似化合物との比較
Cinnamic acids: Like urocanic acid, cinnamic acids are also ultraviolet-absorbing compounds used in sunscreens.
Mycosporine-like amino acids: These compounds are natural ultraviolet-absorbing agents found in marine organisms.
Uniqueness: this compound is unique due to its dual role as both a natural sunscreen and an immunomodulator. Its ability to isomerize under ultraviolet radiation and subsequently influence the immune response sets it apart from other ultraviolet-absorbing compounds .
特性
IUPAC Name |
3-(1H-imidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859181 | |
| Record name | Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-98-3 | |
| Record name | Urocanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)


![2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B7812388.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)






